molecular formula C20H21NO3 B1293309 3'-Azetidinomethyl-2-carboethoxybenzophenone CAS No. 898771-45-4

3'-Azetidinomethyl-2-carboethoxybenzophenone

Cat. No.: B1293309
CAS No.: 898771-45-4
M. Wt: 323.4 g/mol
InChI Key: NOMYNSBGVWAJMS-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2-carboethoxybenzophenone, also known as Ethyl 2-(3-(azetidin-1-ylmethyl)benzoyl)benzoate, is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . This compound is characterized by the presence of an azetidine ring, a benzophenone core, and an ethyl ester group, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

The synthesis of 3’-Azetidinomethyl-2-carboethoxybenzophenone typically involves the following steps:

Chemical Reactions Analysis

3’-Azetidinomethyl-2-carboethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The azetidine ring and benzophenone core can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions include various substituted benzophenones and azetidine derivatives.

Scientific Research Applications

3’-Azetidinomethyl-2-carboethoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-carboethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone core allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

3’-Azetidinomethyl-2-carboethoxybenzophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[3-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-10-4-3-9-17(18)19(22)16-8-5-7-15(13-16)14-21-11-6-12-21/h3-5,7-10,13H,2,6,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMYNSBGVWAJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643245
Record name Ethyl 2-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-45-4
Record name Ethyl 2-[3-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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